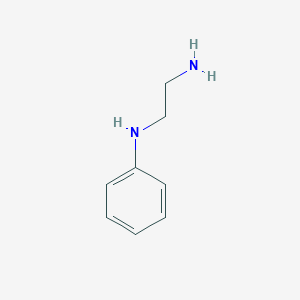

N-Phenylethylenediamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von P1101 beinhaltet die Konjugation von Interferon alfa-2b mit Polyethylenglykol. Dieser Prozess umfasst in der Regel die folgenden Schritte:

Aktivierung von Polyethylenglykol: Polyethylenglykol wird unter Verwendung eines geeigneten Reagenzes, wie z. B. Succinimidylcarbonat, aktiviert.

Konjugation: Das aktivierte Polyethylenglykol wird dann unter kontrollierten Bedingungen, typischerweise in einem wässrigen Puffer bei einem bestimmten pH-Wert und einer bestimmten Temperatur, an das N-terminale Prolin von Interferon alfa-2b konjugiert.

Reinigung: Das resultierende Konjugat wird unter Verwendung chromatographischer Techniken gereinigt, um nicht umgesetztes Polyethylenglykol und andere Verunreinigungen zu entfernen.

Industrielle Produktionsmethoden

Die industrielle Produktion von P1101 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet oft automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen. Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um Konsistenz und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

P1101 unterliegt hauptsächlich:

Oxidation: Diese Reaktion kann an den Methioninresten innerhalb des Interferon alfa-2b-Proteins auftreten.

Reduktion: Reduktionsreaktionen können die Disulfidbrücken innerhalb der Proteinstruktur betreffen.

Substitution: Substitutionsreaktionen sind seltener, können aber unter bestimmten Bedingungen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Dithiothreitol oder andere Reduktionsmittel in einer gepufferten Lösung.

Substitution: Spezifische Reagenzien, abhängig von der gewünschten Substitution, oft unter kontrolliertem pH-Wert und Temperatur.

Wichtigste gebildete Produkte

Oxidation: Oxidierte Formen von Interferon alfa-2b.

Reduktion: Reduzierte Formen von Interferon alfa-2b mit veränderten Disulfidbrücken.

Substitution: Substituierte Derivate von Interferon alfa-2b.

Wissenschaftliche Forschungsanwendungen

Catalysis

N-Phenylethylenediamine has been utilized as a ligand in coordination chemistry, particularly in the formation of metal complexes that exhibit catalytic properties. These complexes have been studied for their effectiveness in various reactions, including:

- C-C Coupling Reactions : PED-based metal complexes have shown promise in catalyzing cross-coupling reactions, which are pivotal in synthesizing complex organic molecules.

- Photocatalytic Applications : Research indicates that PED derivatives can facilitate photocatalytic processes, enhancing reaction rates under light irradiation conditions .

Pharmaceutical Development

The potential of this compound in drug design is notable, particularly due to its ability to form stable complexes with metal ions, which can enhance the pharmacokinetic properties of pharmaceutical agents. Specific applications include:

- Anticancer Agents : Complexes formed with platinum and other metals using PED as a ligand have demonstrated promising anticancer activity. Studies suggest that these complexes can effectively bind to DNA, disrupting cancer cell proliferation .

- Chelating Agents : PED's ability to chelate metal ions makes it a candidate for developing drugs aimed at treating metal toxicity or enhancing drug delivery systems.

Corrosion Inhibition

This compound has been investigated for its capacity to inhibit corrosion on metal surfaces. Research findings indicate that:

- Protective Layer Formation : When applied to metal surfaces, PED forms a protective layer that prevents corrosive agents from interacting with the metal substrate. This property is particularly beneficial in industrial applications where metal integrity is crucial.

Analytical Chemistry

In analytical chemistry, this compound serves as an effective reagent for detecting and quantifying metal ions in various samples. Key applications include:

- Metal Ion Detection : PED's chelating ability allows it to form colored complexes with metal ions, facilitating their detection through spectrophotometric methods.

- Biochemical Assays : The compound's interaction with different metal ions has been leveraged in biochemical assays, improving the sensitivity and specificity of detection methods .

Data Table: Comparative Analysis of this compound Applications

Case Studies

-

Corrosion Inhibition Study :

A study published in a materials science journal highlighted the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The results indicated that the presence of PED significantly reduced corrosion rates compared to untreated samples. -

Pharmaceutical Application :

Research involving platinum complexes demonstrated that this compound derivatives could enhance the efficacy of chemotherapeutic agents by improving their interaction with cellular targets, thereby increasing therapeutic outcomes while minimizing side effects. -

Analytical Method Development :

A recent publication detailed the development of a spectrophotometric method utilizing this compound for the detection of lead ions in environmental samples. The method showcased high sensitivity and selectivity, making it suitable for routine analysis.

Wirkmechanismus

P1101 exerts its effects through the activation of the interferon receptor, leading to the activation of the JAK-STAT signaling pathway. This activation results in the transcription of interferon-stimulated genes, which play a crucial role in antiviral, antiproliferative, and immunomodulatory responses. The polyethylene glycol modification enhances the stability and half-life of the compound, allowing for less frequent dosing .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Interferon alfa-2b: Die unmodifizierte Form des Proteins, die in verschiedenen antiviralen und Antikrebstherapien eingesetzt wird.

Peginterferon alfa-2a: Ein weiteres Polyethylenglykol-modifiziertes Interferon, das zur Behandlung von Hepatitis C und anderen Erkrankungen eingesetzt wird.

Einzigartigkeit

P1101 ist aufgrund seiner ultralangwirksamen Natur einzigartig, die eine zweimal wöchentliche Dosierung im Vergleich zur häufigeren Dosierung ermöglicht, die für andere Interferone erforderlich ist. Dies führt zu einer verbesserten Patientencompliance und zu einer Reduzierung der Nebenwirkungen .

Biologische Aktivität

N-Phenylethylenediamine (NPEA) is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of NPEA, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its two amino groups (-NH2) attached to a phenyl and an ethylene bridge. Its molecular formula is C8H12N2, with a molecular weight of 152.20 g/mol. The compound exists in various forms, including its hydrochloride salt, which is often used in biological studies.

Biological Activities

1. Anticancer Activity

NPEA has been evaluated for its anticancer properties, particularly as a potential inhibitor of tubulin polymerization. A study assessed the antiproliferative activity of NPEA derivatives on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations, leading to cell cycle arrest in the G2/M phase .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| NPEA | 5.6 | HT-29 |

| NPEA | 3.4 | M21 |

| NPEA | 4.1 | MCF7 |

2. Neuroprotective Effects

Research has demonstrated that NPEA acts as a σ receptor ligand, which may contribute to its neuroprotective effects. In animal models, NPEA derivatives have shown promise in attenuating cocaine-induced convulsions, suggesting a potential role in treating stimulant abuse disorders . This effect is attributed to the compound's ability to modulate neurotransmitter systems.

3. Antimicrobial Activity

NPEA has also been investigated for its antimicrobial properties. Studies have reported that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study involving NPEA derivatives, researchers observed that these compounds inhibited tumor growth in chick chorioallantoic membrane assays. The most potent derivatives were found to block angiogenesis effectively, indicating their potential as anti-angiogenic agents in cancer therapy .

Case Study 2: Neuroprotection

In another study focused on neuroprotection, NPEA was administered to mice subjected to cocaine exposure. The results showed that mice treated with NPEA displayed significantly reduced seizure activity compared to the control group, highlighting its therapeutic potential in managing cocaine addiction .

The mechanisms underlying the biological activities of NPEA are multifaceted:

- Tubulin Inhibition : NPEA and its derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division.

- σ Receptor Modulation : As a σ receptor ligand, NPEA influences neurotransmitter release and neuronal excitability, providing neuroprotective effects.

- Membrane Disruption : The antimicrobial activity is likely due to the compound's ability to integrate into bacterial membranes, leading to cell lysis.

Eigenschaften

IUPAC Name |

N'-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIDXARMXNJACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061861 | |

| Record name | N-Phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-40-0 | |

| Record name | N-Phenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.